Isopropyl Palmitate

Catalog No.
S530949
CAS No.
142-91-6
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl Palmitate

Isopropyl Palmitate (IPP) resolves oxidation, thermal instability, and sensory drawbacks of common esters. Its fully saturated C16 chain provides: • Oxidative stability for long-shelf-life microemulsions without antioxidants. • 11-13°C melting point ensures thermal integrity in sunscreens. • Barrier repair and reduced TEWL for sensitive skin APIs. • Non-greasy, fast-absorbing replacement for mineral oils.

CAS Number

142-91-6

Product Name

Isopropyl Palmitate

IUPAC Name

propan-2-yl hexadecanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18(2)3/h18H,4-17H2,1-3H3

InChI Key

XUGNVMKQXJXZCD-UHFFFAOYSA-N

solubility

Very soluble in acetone, benzene, ether, ethanol
Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils

Synonyms

Isopropyl palmitate; HSDB 2647; AI3-05733; BRN 1786567; EINECS 205-571-1; Emcol-IP; Isopropyl hexadecanoate; JA-FA Ipp; NSC 69169; NSC-69169; NSC69169;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C

The exact mass of the compound Isopropyl palmitate is 298.2872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in acetone, benzene, ether, ethanolsoluble in 4 parts 90% alcohol; soluble in mineral and fixed oilsin water, 2.51x10-3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69169. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Palmitates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 g, 1 l, 2.5 l

Isopropyl palmitate (CAS: 142-91-6) is a fully saturated, 16-carbon fatty acid ester widely procured as a high-performance emollient, solvent, and penetration enhancer in pharmaceutical and cosmetic formulations. Synthesized via the esterification of palmitic acid with isopropyl alcohol, IPP is characterized by a melting point of 11–13 °C and a density of 0.850–0.855 g/mL at 25 °C. In industrial and laboratory workflows, it is valued for its exceptional oxidative stability, non-greasy sensory profile, and high solubilizing capacity for lipophilic active pharmaceutical ingredients (APIs). As a procurement baseline, IPP serves as a crucial structural lipid that bridges the gap between ultra-lightweight esters and heavy, occlusive hydrocarbons, offering predictable phase behavior and long-term shelf stability in complex emulsions and transdermal delivery systems .

Procurement Fit

Light, fast-absorbing emollient ester for cosmetic and topical formulation research
Saturated C16 ester backbone; supports oxidation resistance in anhydrous systems
Solidification point near ambient; temperature-controlled logistics may be required
USP/Ph. Eur. monograph grade available for GMP pharmaceutical manufacturing

Substituting isopropyl palmitate with closely related esters or baseline hydrocarbons often compromises formulation stability, sensory profile, or active ingredient delivery. While isopropyl myristate (IPM) is a common structural analog (C14), its significantly lower melting point and lighter viscosity can lead to insufficient barrier protection and reduced high-temperature stability in richer formulations. Conversely, substituting IPP with unsaturated esters like ethyl oleate introduces severe oxidative vulnerabilities, necessitating the addition of antioxidants to prevent rancidity. Furthermore, replacing IPP with inexpensive mineral oils drastically alters the rheology and spreadability, shifting the product from a fast-absorbing, dry-feel vehicle to a heavy, occlusive base. Consequently, precise procurement of IPP is essential when balancing oxidative stability, targeted transdermal flux, and specific rheological performance [1].

Substitution Risk

Cold-flow behavior mismatch
Isopropyl myristate (IPM) remains liquid to approximately –3 °C, while IPP solidifies around 13 °C. Substituting IPM for IPP may alter cold-weather handling and visual clarity.
Rheology and sensory profile shift
IPP exhibits ~36–50% higher viscosity than IPM and is perceived as richer and slower spreading. Direct replacement can change consumer-perceived texture and application feel.
Pharmacopeial non-interchangeability
USP monographs for IPP and IPM have distinct saponification values, refractive indices, and GC resolution requirements. IPM cannot serve as a direct analytical or regulatory substitute for IPP.

Oxidative Stability and Shelf-Life Extension vs. Unsaturated Esters

In the formulation of microemulsions and lipid-based drug delivery systems, the saturation of the lipid phase dictates long-term stability. Isopropyl palmitate, being a fully saturated C16 ester, exhibits near-complete resistance to oxidation and hydrolysis under standard storage conditions. In contrast, unsaturated comparators such as ethyl oleate or oleic acid are highly prone to oxidative degradation, often requiring the co-formulation of antioxidants to maintain stability. Procurement of IPP eliminates this degradation pathway, ensuring stable viscosity and pH profiles over extended periods (e.g., maintaining stability for over 3 months at room temperature in micro-emulgel studies) without the need for additional stabilizing excipients [1].

Evidence DimensionResistance to oxidative degradation
Target Compound DataFully saturated C16 chain; highly stable without antioxidants
Comparator Or BaselineEthyl Oleate (Unsaturated C18:1 chain; subject to rapid oxidation)
Quantified DifferenceComplete elimination of antioxidant requirements for lipid phase stability.
ConditionsLong-term storage of microemulsions and organogels at elevated temperatures.

Procuring IPP simplifies formulation workflows and extends product shelf-life by removing the need for antioxidant additives required by unsaturated alternatives.

Melting Point & Pour Point
Head-to-head
IPP mp 11–13 °C; solidifies near ambient
IPM mp –5 °C to +3 °C; remains liquid
~14 °C upward shift in solidification temperature
Cold-weather logistics and pumpability may require heated storage for IPP; IPM stays fluid in unheated conditions.
Pour point per ASTM D97; standard pressure.

Phase Behavior and High-Temperature Stability vs. Isopropyl Myristate

The two-carbon difference in chain length between isopropyl palmitate (C16) and isopropyl myristate (C14) fundamentally alters their thermal phase behavior. IPP possesses a melting point of 11–13 °C, whereas IPM melts at approximately -5 °C. This higher melting point grants IPP superior high-temperature stability, making it the preferred ester for stabilizing emulsions, sunscreens, and solid-lipid formulations that must endure elevated temperatures during manufacturing or storage. While IPM is suited for ultra-light, cold-processed liquids, IPP provides the necessary structural integrity for richer, temperature-resilient formulations .

Evidence DimensionMelting Point and Phase Transition
Target Compound Data11 to 13 °C
Comparator Or BaselineIsopropyl Myristate (~ -5 °C)
Quantified Difference16 to 18 °C higher melting point for IPP.
ConditionsBulk lipid phase under standard atmospheric pressure.

The higher melting point of IPP makes it the critical choice for procuring lipid bases intended for high-temperature manufacturing or warm-climate product stability.

Viscosity & Spreadability
Head-to-head
IPP 7.5 mm²/s at 20 °C; highest spreading difficulty in sensory panel (n=14)
IPM 5.0–5.6 mm²/s; lighter, faster spreading
Viscosity difference ~36–50% higher for IPP
Reported viscosity difference supports richer, more substantive skin feel; IPM may be preferred for light-texture products.
Sensory evaluation with 10% w/w emulsion; consumer panel n=68.

Viscosity and Spreadability Profile vs. Mineral Oil and IPM

IPP occupies a highly specific rheological niche, exhibiting a dynamic viscosity of 5–10 mPa·s at 25 °C. This profile is slightly more viscous than IPM, providing a richer, more velvety sensory feedback and better reduction of transepidermal water loss (TEWL). However, compared to heavy hydrocarbon baselines like mineral oil, IPP is significantly lighter, non-occlusive, and spreads much more rapidly. This precise viscosity enables formulators to achieve high spreadability and dry emollience without the heavy, greasy residue associated with mineral oil, while offering more substance than IPM [1].

Evidence DimensionDynamic Viscosity and Spreadability
Target Compound Data5–10 mPa·s at 25 °C; fast-spreading, dry feel
Comparator Or BaselineMineral Oil (Heavy, slow-spreading, occlusive) and IPM (<5 mPa·s)
Quantified DifferenceIPP provides a balanced mid-range viscosity, eliminating the greasiness of mineral oil while offering a richer texture than IPM.
ConditionsRheological assessment at 25 °C in topical formulations.

IPP should be procured when a formulation requires the fast-spreading properties of an ester but needs a richer, more protective skin feel than the lightest available analogs.

Skin Barrier Protection
Cross-study comparable
15–20% TEWL reduction within 1 h at 5% IPP loading
In comparative emulsion study (10% w/w), octyl palmitate showed greater barrier effect than IPP.
Reported TEWL reduction supports barrier-enhancement research context; matrix-dependent performance may require verification.
Corneometer/Tewameter on human volunteers; n=15, 5 h.

Transdermal Penetration and Barrier Protection Balance

As a chemical penetration enhancer, IPP effectively disrupts the stratum corneum lipid matrix to facilitate the delivery of active pharmaceutical ingredients (APIs). While in vitro flux studies often show that IPM yields the highest absolute permeation enhancement, IPP is strategically selected when barrier protection must be balanced with drug delivery. IPP's richer emollient profile reinforces the skin's lipid barrier and reduces TEWL more effectively than IPM. This makes IPP the superior procurement choice for transdermal patches or topical creams designed for sensitive, dry, or compromised skin, where maximum flux (via IPM) might induce irritation[1].

Evidence DimensionPermeation enhancement vs. Barrier maintenance
Target Compound DataEffective flux with superior TEWL reduction and barrier repair
Comparator Or BaselineIsopropyl Myristate (Highest absolute flux, but lower barrier protection)
Quantified DifferenceIPP trades a slight reduction in peak API flux for significantly improved moisturization and reduced tactile discomfort in sensitive skin models.
ConditionsTransdermal permeation from matrix-based formulations and topical sensitive-skin creams.

Buyers should select IPP over IPM for dermatological products where maintaining skin barrier integrity is just as critical as active ingredient penetration.

Oxidative Stability
Class-level inference
Peroxide value ≤0.6 meq/kg; 2–3× more oxidation-resistant than unsaturated vegetable oils
Saturated ester; IPM shows comparable stability; unsaturated esters (e.g., isopropyl oleate) are more prone to oxidation.
Saturated ester backbone supports extended shelf life without antioxidants; selecting IPP over unsaturated alternatives may reduce rancidity risk.
Accelerated aging lab tests; class-level property.
Pharmacopeial Identity
Head-to-head
IPP (USP) Sap. value 183–193; RI 1.435–1.438; GC RRT 1.0
IPM (USP) Sap. value 202–212; RI 1.432–1.434; GC RRT 0.8
Resolution NLT 6.0 required between IPP and IPM peaks
Distinct monograph specifications prevent analytical interchange; substituting IPM would fail USP system suitability and batch release testing.
USP–NF 2025 GC method; FID, G27 column.
Grade & Skin Permeation
Head-to-head
C-IPP Higher calcein skin permeation
SR-IPP Lower permeation (opposite trend vs. IPM)
Purification grade effect is compound-specific; for IPP, conventional grade outperformed super-refined.
Reported grade-dependent permeation suggests conventional-grade IPP may support higher permeation in hydrophilic drug delivery models; selection should consider permeation requirements.
In vitro Franz diffusion; hairless rat skin; calcein as model permeant.

High-Stability Microemulsions and Organogels

Due to its fully saturated C16 chain and resistance to oxidation, IPP is the ideal lipid phase for formulating long shelf-life microemulsions and pluronic lecithin organogels (PLOs) where unsaturated esters like ethyl oleate would rapidly degrade [1].

Sun Care and High-Temperature Cosmetics

Leveraging its 11–13 °C melting point, IPP is highly suited for sunscreens and color cosmetics that require superior thermal stability and structural integrity in warm climates, outperforming the lower-melting IPM .

Sensitive Skin Transdermal Delivery Systems

IPP is the preferred penetration enhancer in topical APIs formulated for compromised or sensitive skin, as its slightly higher viscosity provides better barrier repair and TEWL reduction compared to aggressive, lighter enhancers [2].

Premium Emollient Replacement for Mineral Oil

In industrial cosmetic manufacturing, IPP is utilized to replace heavy, occlusive mineral oils, providing a fast-spreading, dry-feel vehicle that improves consumer compliance and active ingredient solubility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cold-climate formulation logistics
Solidification point near ambient
Heated storage and cold-flow handling assessment
Rich-texture cream development
Higher viscosity and substantive skin feel
Sensory panel texture profiling and rheology verification
GMP pharmaceutical manufacturing
USP/Ph. Eur. monograph identity and purity
Compendial specification compliance and batch release testing
Transdermal permeation enhancement research
Purification-grade-dependent skin permeation profile
In vitro permeation comparison between conventional and super-refined grades

Physical Description

Liquid
Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline]

Color/Form

Colorless liquid

XLogP3

8.2

Hydrogen Bond Acceptor Count

2

Exact Mass

298.287180451 Da

Monoisotopic Mass

298.287180451 Da

Boiling Point

160 °C at 2 mm Hg
342.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Density

0.852 g/mL at 25 °C
Density: 0.8404 g/cu cm at 38 °C

LogP

log Kow = 8.16 (est)

Odor

Almost odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

13.5 °C
13 - 14 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8CRQ2TH63M

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 863 of 874 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Several pharmacopoeias recommend the membrane filtration method for the sterility test of ophthalmic ointments. Isopropyl myristate, a fatty acid ester that exhibits high toxicity mainly against Gram-negative microorganisms, is indicated as a solvent for ointments.
... Due to their distinct advantages such as enhanced drug solubility, thermodynamic stability, facile preparation, and low cost, uses and applications of microemulsions have been numerous. Recently, there is a surge in the exploration of microemulsion for transdermal drug delivery for their ability to incorporate both hydrophilic (5-fluorouracil, apomorphine hydrochloride, diphenhydramine hydrochloride, tetracaine hydrochloride, and methotrexate) and lipophilic drugs (estradiol, finasteride, ketoprofen, meloxicam, felodipine, and triptolide) and enhance their permeation.... Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...

Vapor Pressure

0.0000559 [mmHg]
5.59X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

142-91-6

Absorption Distribution and Excretion

Palmitic acid is a component of most animal fats, comprising up to 50% of them. The acid is normally metabolized by beta-oxidation or stored in fat deposits, as are most of the alcohol moieties after they are oxidized to fatty acids. The terminal groups of the iso-alcohols may yield acetone for excretion or for further metabolism. /Palmitic acid/

Wikipedia

Isopropyl_palmitate

Drug Warnings

Cosmetics continue to be used by acne-prone individuals. ... The data presented were gleaned from the rabbit ear assay, which is not an ideal animal model but is the best we have. If an ingredient is negative in the rabbit ear assay, we feel it is safe on the acne-prone skin. A strong, positive ingredient or cosmetic should be avoided. Ingredient offenders include isopropyl myristate and its analogs, such as isopropyl palmitate, isopropyl isostearate, butyl stearate, isostearyl neopentanoate, myristyl myristate, decyl oleate, octyl stearate, octyl palmitate or isocetyl stearate, and new introductions by the cosmetic industry, such as propylene glycol-2 (PPG-2) myristyl propionate...

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Solvent; Emollient; Binding; Skin conditioning; Antistatic

Methods of Manufacturing

REACTION OF PALMITIC ACID AND ISOPROPYL ALCOHOL IN THE PRESENCE OF AN ACID CATALYST

General Manufacturing Information

Other (requires additional information)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Hexadecanoic acid, 1-methylethyl ester: ACTIVE
... A large number of oils and surfactants are available, which can be used as components of microemulsion systems for transdermal delivery but their toxicity, irritation potential, and unclear mechanism of action limit their use. Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...
Isopropyl palmitate may be used in cosmetics and personal care products marketed in Europe ... provided the fatty acids and fatty alcohols are not of animal origin.

Interactions

... Oxaprozin, nimesulide, gliclazide, and ribavirin ... were selected to assess the enhancing activity of pre-treatment solutions consisting of isopropyl palmitate (IP) in ethanol (5%, 10%, 15%and 20%, w/w, respectively) across excised rat skin using Franz diffusion cells and HPLC detection. All pre-treatment solutions produced a significant increase in the flux and permeation of all four penetrants (p<0.001) and a relationship between penetrant lipophilicity and enhancement effect was observed. The general order of IP effectiveness at concentration was 20%>15%>10%>5% (w/w). The lag-time of drugs did not significantly change except for ribavirin.
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